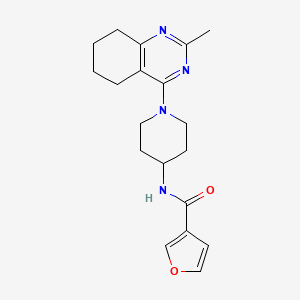

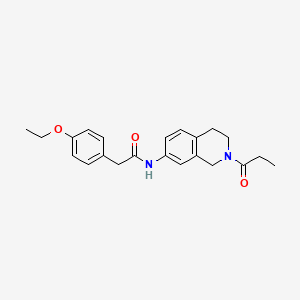

![molecular formula C17H18N2O4S B2594325 phenyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate CAS No. 899731-89-6](/img/structure/B2594325.png)

phenyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate, also known as DNTB, is a chemical compound that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an important tool for researchers in many different fields. In

Aplicaciones Científicas De Investigación

Environmental Impact and Degradation Studies

Research on N-phenyl carbamates, such as Chlorpropham (CIPC), focuses on understanding their environmental fate, degradation mechanisms, and the implications of their use. CIPC, for instance, has been extensively studied for its degradation pathways, including hydrolysis, biolysis, photolysis, and thermal processes. These studies are crucial for evaluating the environmental impact of carbamates and developing guidelines for their safe use and disposal. The degradation rates of these compounds vary significantly based on the conditions, highlighting the complexity of predicting their environmental persistence and toxicity (Smith & Bucher, 2012).

Enzymatic Interactions and Inhibition

The interaction of carbamates with enzymes such as acetylcholinesterase (AChE) has been a significant area of study, given the importance of these interactions in both therapeutic applications and toxicology. Research demonstrates that carbamates can effectively inhibit AChE, with the inhibition rate and mechanism varying based on the carbamoyl group's size and structure. This property makes them valuable in studying enzyme kinetics and as potential leads for developing therapeutic agents targeting specific enzymatic pathways (Rosenberry & Cheung, 2019).

Synthesis and Chemical Utilization

The synthesis of N-substituted carbamates has been explored through non-phosgene methods, reflecting an interest in greener chemical practices. These methods aim to reduce toxicity and environmental impact by utilizing alternative carbonyl reagents such as carbon dioxide, offering a more sustainable approach to carbamate synthesis. This research not only contributes to green chemistry but also opens up new pathways for chemical synthesis and applications of carbamates in various industrial and pharmaceutical contexts (Jianpen, 2014).

Propiedades

IUPAC Name |

phenyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c20-17(23-16-6-2-1-3-7-16)18-14-8-10-15(11-9-14)19-12-4-5-13-24(19,21)22/h1-3,6-11H,4-5,12-13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEGHFXKAHZSJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2594242.png)

![1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate](/img/structure/B2594243.png)

![5-Methoxyspiro[2.3]hexan-1-amine hydrochloride](/img/structure/B2594252.png)

![2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2594258.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2594260.png)

![2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2594261.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2594263.png)